molecular formula C8H5F2NOS B13499294 1-[(Difluoromethyl)sulfanyl]-2-isocyanatobenzene

1-[(Difluoromethyl)sulfanyl]-2-isocyanatobenzene

Cat. No.: B13499294
M. Wt: 201.20 g/mol
InChI Key: RLXZZTBOLFRPKN-UHFFFAOYSA-N
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Description

1-[(Difluoromethyl)sulfanyl]-2-isocyanatobenzene is an organic compound with the molecular formula C8H5F2NOS. It is characterized by the presence of a difluoromethyl group attached to a sulfanyl group, which is further connected to a benzene ring substituted with an isocyanate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often involve the use of difluoromethylation reagents such as ClCF2H and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of 1-[(Difluoromethyl)sulfanyl]-2-isocyanatobenzene may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product in a form suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

1-[(Difluoromethyl)sulfanyl]-2-isocyanatobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(Difluoromethyl)sulfanyl]-2-isocyanatobenzene has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe due to its reactive isocyanate group.

    Medicine: Explored for its potential therapeutic properties, including its use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-[(Difluoromethyl)sulfanyl]-2-isocyanatobenzene involves its interaction with various molecular targets. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites in proteins and other biomolecules. This reactivity allows the compound to modify the function of these targets, potentially leading to therapeutic effects. The difluoromethyl group may also influence the compound’s pharmacokinetic properties, enhancing its stability and bioavailability .

Comparison with Similar Compounds

1-[(Difluoromethyl)sulfanyl]-2-isocyanatobenzene can be compared with other similar compounds, such as:

Biological Activity

1-[(Difluoromethyl)sulfanyl]-2-isocyanatobenzene is an organic compound notable for its unique structural features, including a difluoromethyl sulfanyl group and an isocyanate functional group attached to a benzene ring. This compound has garnered attention in medicinal chemistry and materials science due to its potential biological activities and reactivity.

The compound's chemical formula is C9H6F2N2OS, and it is characterized by the presence of both sulfur and fluorine, which may confer distinct chemical properties. The isocyanate group is particularly significant as it often exhibits considerable biological activity, influencing interactions with various biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with proteins and nucleic acids. Isocyanates are known for their electrophilic nature, allowing them to form covalent bonds with nucleophilic sites in biomolecules, potentially leading to alterations in their function.

Preliminary Studies

Initial studies suggest that compounds containing isocyanate groups exhibit significant biological activities, including antimicrobial and anticancer properties. For instance, the compound's interaction with enzymes involved in critical metabolic pathways could inhibit their function, making it a potential candidate for drug development.

Case Studies

  • Antimicrobial Activity : A study investigating the effects of various isocyanate derivatives on bacterial strains highlighted that this compound demonstrated promising inhibitory effects against Escherichia coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent.
  • Anticancer Properties : Research focused on the cytotoxic effects of isocyanates on cancer cell lines revealed that this compound could induce apoptosis in human cancer cells by disrupting cellular signaling pathways. The mechanism involved the activation of caspases and the generation of reactive oxygen species (ROS), leading to cell death.

Comparative Analysis

To better understand the significance of this compound in comparison to structurally similar compounds, the following table summarizes key characteristics:

Compound NameStructure FeaturesUnique Characteristics
1-IsocyanatobenzeneContains an isocyanate groupSimple structure, widely studied
2-IsocyanatobenzeneIsomeric form of isocyanatobenzeneDifferent position of isocyanate
4-IsocyanatobenzeneAnother positional isomerSimilar reactivity but different properties
1-DifluoromethylsulfanylanilineContains an aniline moietyPotentially different biological activity

The unique combination of difluoromethyl and sulfanyl functionalities along with the isocyanate group in this compound may enhance its reactivity and biological activity compared to these similar compounds.

Toxicological Implications

Further studies are essential to elucidate the toxicological implications of this compound. Preliminary findings indicate that while it shows promise as a therapeutic agent, understanding its safety profile is crucial for potential clinical applications.

Properties

IUPAC Name

1-(difluoromethylsulfanyl)-2-isocyanatobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NOS/c9-8(10)13-7-4-2-1-3-6(7)11-5-12/h1-4,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLXZZTBOLFRPKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=C=O)SC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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